![molecular formula C22H18FN3O B2992443 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850930-99-3](/img/structure/B2992443.png)

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

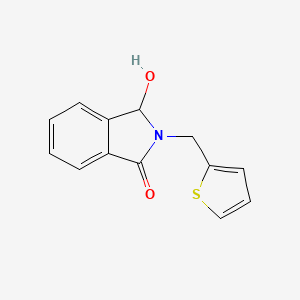

“N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular weight of 241.27 . The compound is a powder at room temperature .

Synthesis Analysis

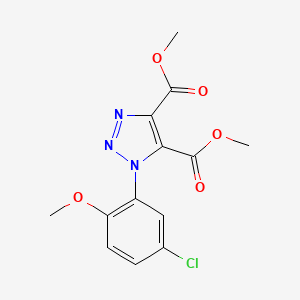

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.27 . It is a powder at room temperature .Applications De Recherche Scientifique

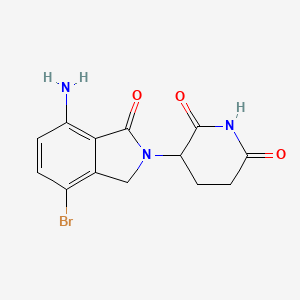

Medicinal Chemistry

In medicinal chemistry, this compound’s imidazole and pyridine moieties are of particular interest. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of a fluorophenyl group could also enhance the compound’s ability to interact with various biological targets due to the electron-withdrawing nature of the fluorine atom, potentially improving its pharmacokinetic properties.

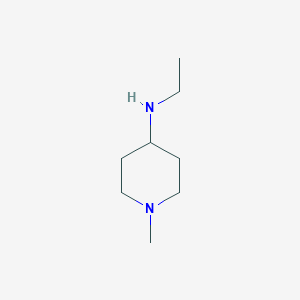

Drug Discovery

The structural features of this compound make it a candidate for drug discovery efforts, especially as a scaffold for novel biologically active compounds. Pyrrolidine, a similar structure, has been utilized in the development of drugs for treating human diseases due to its stereochemistry and three-dimensional coverage . This compound could be explored for similar applications.

Cancer Research

Compounds with imidazole rings have shown promise in cancer research. They have been used to synthesize derivatives with antitumor potential against various cell lines, such as MCF-7 and CaCo-2, using reference drugs like Fluorouracil for comparison . This suggests that our compound could be valuable in synthesizing new agents for cancer therapy.

Pharmacology

In pharmacology, the compound’s potential for modulating biological pathways is significant. Imidazo[1,2-a]pyridines, which share a similar core structure, have been described as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These activities indicate that the compound could be influential in developing new pharmacological agents.

Chemistry Synthesis Techniques

The compound’s synthesis could be optimized using solvent- and catalyst-free methods under microwave irradiation, which are environmentally benign and efficient . This technique could be applied to synthesize a variety of derivatives from the compound, expanding its utility in chemical research.

Toxicology

In toxicology, understanding the toxicological profile of new compounds is crucial. The compound’s imidazole and pyridine rings, which are present in many drugs, could be studied for their toxicological effects. This research could provide insights into the safety profile of the compound and its derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKXTSCIPVEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2992376.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)